molecular formula C7H5BrN2O B11776784 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one

4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one

Cat. No.: B11776784
M. Wt: 213.03 g/mol
InChI Key: JMVNQDUCHIXEKE-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one is a heterocyclic compound with the molecular formula C7H5BrN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a keto group at the 2-position of the pyrrolopyridine ring system makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one typically involves the bromination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1,7a-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h1-3,6H,(H,10,11)

InChI Key

JMVNQDUCHIXEKE-UHFFFAOYSA-N

Canonical SMILES

C1=NC=C(C2=CC(=O)NC21)Br

Origin of Product

United States

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